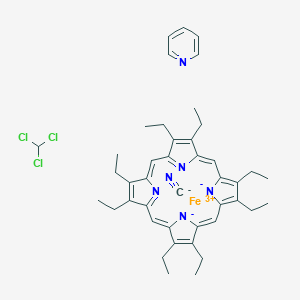
Corppi
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Corppi, also known as copper(II) bis(pyridine-2-carboxylate) or Cu(2,2'-dipyridyl)2Cl2, is a coordination compound that has gained significant attention in the field of chemistry due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including biological and environmental sciences. In
作用機序
The mechanism of action of Corppi is not fully understood, but it is believed to involve the formation of a complex between the compound and the target molecule. The complex formation can lead to the inhibition of enzymatic activity or the disruption of cellular processes, ultimately leading to the observed biological effects.
Biochemical and Physiological Effects:
Corppi has been shown to have various biochemical and physiological effects, depending on the target molecule. In bacterial cells, Corppi has been shown to disrupt the cell membrane, leading to cell death. In cancer cells, Corppi has been shown to induce apoptosis, or programmed cell death. In addition, Corppi has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using Corppi in lab experiments is its stability and solubility in various solvents. Additionally, Corppi has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using Corppi in lab experiments is its sensitivity to light and air, which can lead to the degradation of the compound over time.
将来の方向性
There are several future directions for the study of Corppi. One potential direction is the development of new antibacterial agents based on Corppi. Additionally, further studies are needed to understand the mechanism of action of Corppi in cancer cells, which could lead to the development of new anticancer drugs. In environmental sciences, further studies are needed to optimize the use of Corppi for the removal of heavy metals from contaminated water. Finally, the development of new Corppi-based compounds with improved properties is also a potential future direction for research.
Conclusion:
In conclusion, Corppi is a coordination compound that has gained significant attention in the field of chemistry due to its unique properties. The compound has potential applications in various scientific fields, including biological and environmental sciences. Further studies are needed to fully understand the mechanism of action of Corppi and to develop new compounds based on this compound.
合成法
The synthesis of Corppi involves the reaction of Corppi(II) chloride with 2,2'-dipyridyl in the presence of pyridine-2-carboxylic acid. The reaction results in the formation of a greenish-blue precipitate, which is then filtered and washed with ethanol to obtain pure Corppi. The purity of the compound can be confirmed through various analytical techniques, including infrared spectroscopy and X-ray crystallography.
科学的研究の応用
Corppi has been extensively studied for its potential applications in various scientific fields. In biological sciences, Corppi has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibacterial agents. Additionally, Corppi has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs. In environmental sciences, Corppi has been shown to have the ability to remove heavy metals from contaminated water, making it a potential candidate for the development of new water treatment technologies.
特性
CAS番号 |
137865-54-4 |
|---|---|
製品名 |
Corppi |
分子式 |
C43H50Cl3FeN6 |
分子量 |
813.1 g/mol |
IUPAC名 |
chloroform;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;pyridine;cyanide |
InChI |
InChI=1S/C36H44N4.C5H5N.CHCl3.CN.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;1-2-4-6-5-3-1;2-1(3)4;1-2;/h17-20H,9-16H2,1-8H3;1-5H;1H;;/q-2;;;-1;+3 |
InChIキー |
HCGPRVRNFIJFQE-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[C-]#N.C1=CC=NC=C1.C(Cl)(Cl)Cl.[Fe+3] |
正規SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[C-]#N.C1=CC=NC=C1.C(Cl)(Cl)Cl.[Fe+3] |
同義語 |
(cyano)(2,3,7,8,12,13,17,18-octaethylporphinato)(pyridine)iron(III) CORPPI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



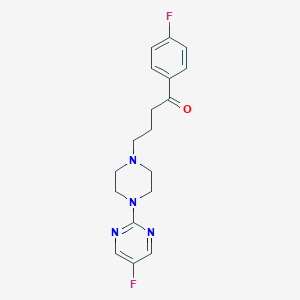

![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)

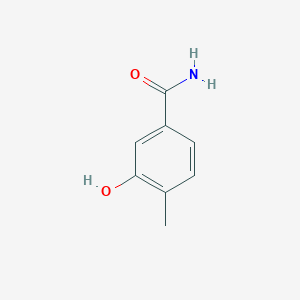
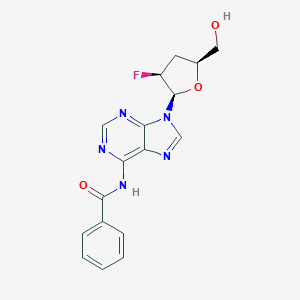
![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
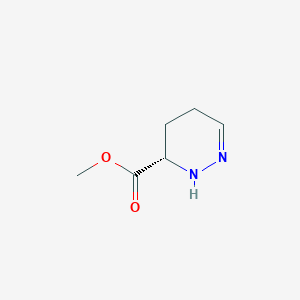
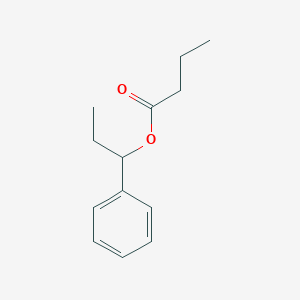
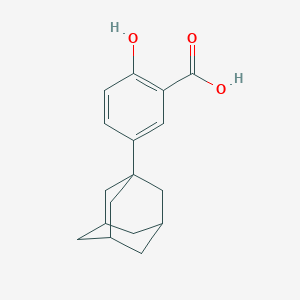

![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)

![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)